Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
Overview
Description
Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-: is a chemical compound with the molecular formula C18H33NO4 It is known for its unique structure, which includes a hydroxy group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- typically involves the reaction of tetradecanoic acid with a suitable amine derivative. The process may include steps such as esterification, reduction, and cyclization to introduce the tetrahydrofuran ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Medicine: In medicine, Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- involves its interaction with specific molecular targets. The hydroxy group and tetrahydrofuran ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence various signaling pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
- 3-Hydroxy-N-[(3S)-2-oxotetrahydro-3-furanyl]tetradecanamide
- N-(3-Hydroxytetradecanoyl)-L-homoserine lactone
Comparison: Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- is unique due to its specific structural features, such as the hydroxy group and tetrahydrofuran ring. These features confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21)/t15?,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQUESGRCDRZTI-LYKKTTPLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1CCOC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447836 | |
Record name | 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364749-99-5 | |
Record name | 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.